molecular formula C19H18N4O B11396568 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11396568
M. Wt: 318.4 g/mol
InChI Key: DFSSGHNKTRAIME-UHFFFAOYSA-N
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Description

5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a benzodiazole ring with a pyrrolone moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodiazole ring, followed by the construction of the pyrrolone ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring, potentially converting it into a more reactive intermediate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

The compound’s potential biological activity makes it a candidate for drug development. Researchers are investigating its interactions with various biological targets to identify potential therapeutic applications.

Medicine

In medicine, the compound is being explored for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent. Its ability to interact with specific molecular targets in cells is of particular interest.

Industry

In the industrial sector, the compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(4-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one
  • 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(2-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

What sets 5-Amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-1-(3-methylphenyl)-2,3-dihydro-1H-pyrrol-3-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may enhance its interactions with certain molecular targets, making it a more potent compound in certain applications.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

5-imino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C19H18N4O/c1-12-6-5-7-13(10-12)23-11-16(24)17(18(23)20)19-21-14-8-3-4-9-15(14)22(19)2/h3-10,20,24H,11H2,1-2H3

InChI Key

DFSSGHNKTRAIME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O

Origin of Product

United States

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